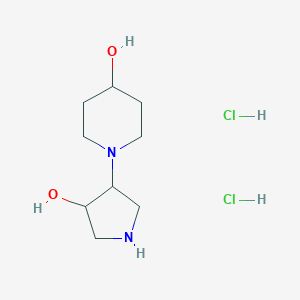
3-Trifluoroboratopropionato de metilo de potasio
Descripción general
Descripción
Potassium 3-trifluoroboratopropionate methyl ester is a useful research compound. Its molecular formula is C4H7BF3KO2 and its molecular weight is 194 g/mol. The purity is usually 95%.
The exact mass of the compound Potassium 3-trifluoroboratopropionate methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Potassium 3-trifluoroboratopropionate methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 3-trifluoroboratopropionate methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalizador en Síntesis Orgánica
El 3-trifluoroboratopropionato de metilo de potasio se ha utilizado como catalizador en síntesis orgánica . Como catalizador, acelera las reacciones químicas sin consumirse, convirtiéndolo en una herramienta valiosa en diversos procesos de síntesis orgánica .
Ligando en Química de Coordinación
Este compuesto también sirve como ligando en química de coordinación . Un ligando es un ion o molécula que se une a un átomo metálico central para formar un complejo de coordinación . Esta propiedad es crucial en muchas reacciones y procesos químicos .
Desprotección de Alcoholes
Se utiliza como reactivo para la desprotección de alcoholes . La desprotección es una reacción química que elimina un grupo protector de una molécula . Este es un paso crítico en muchos procesos de síntesis orgánica .
Síntesis de Aminoácidos y Péptidos
El compuesto tiene aplicaciones en la síntesis de varios compuestos, incluidos aminoácidos y péptidos . Los aminoácidos y péptidos son componentes fundamentales de las proteínas y tienen numerosas funciones biológicas .
Síntesis de Ácidos Nucleicos
También se utiliza en la síntesis de ácidos nucleicos . Los ácidos nucleicos, como el ADN y el ARN, son moléculas esenciales en todas las formas de vida .
Síntesis de Polímeros
El this compound se ha utilizado en la síntesis de polímeros, notablemente en la producción de poliuretanos y poliamidas . Estos polímeros tienen una amplia gama de aplicaciones, desde textiles y envases hasta industrias automotriz y aeroespacial .
Formación de Complejos con Iones Metálicos
Actuando como una base de Lewis, el this compound forma complejos con otras moléculas, particularmente iones metálicos . Esta capacidad única para formar complejos lo convierte en un reactivo valioso en síntesis orgánica, facilitando diversas transformaciones químicas .
Síntesis Enantioselectiva de α-Aminoésteres
El compuesto se ha utilizado en la síntesis enantioselectiva de α-aminoésteres a través de la reacción multicomponente de borono-Mannich de Petasis . Esta reacción proporciona acceso directo a α-aminoésteres ópticamente activos con rendimientos y enantioselectividades de moderadas a buenas .
Mecanismo De Acción
Target of Action
Potassium 3-trifluoroboratopropionate methyl ester is an organoboronic ester that has been widely employed in diverse applications, ranging from organic synthesis to laboratory experiments . It primarily targets metal ions, forming complexes with them .
Mode of Action
Acting as a Lewis base, Potassium 3-trifluoroboratopropionate methyl ester forms complexes with other molecules, particularly metal ions . This unique ability to form complexes renders it a valuable reagent in organic synthesis, facilitating diverse chemical transformations .
Biochemical Pathways
Potassium 3-trifluoroboratopropionate methyl ester has found utility as a catalyst in organic synthesis, a ligand in coordination chemistry, and a reagent for the deprotection of alcohols . Its applications extend to the synthesis of various compounds, including amino acids, peptides, and nucleic acids . Furthermore, it has been utilized in polymer synthesis, notably in the production of polyurethanes and polyamides .
Result of Action
The molecular and cellular effects of Potassium 3-trifluoroboratopropionate methyl ester’s action are largely dependent on the specific chemical transformations it facilitates. For instance, in the synthesis of amino acids, peptides, and nucleic acids, it can contribute to the formation of key bonds and structures .
Análisis Bioquímico
Biochemical Properties
Potassium 3-trifluoroboratopropionate methyl ester plays a crucial role in various biochemical reactions. It acts as a Lewis base, forming complexes with other molecules, particularly metal ions . This ability to form complexes facilitates diverse chemical transformations. The compound is also used as a catalyst in organic synthesis, a ligand in coordination chemistry, and a reagent for the deprotection of alcohols . It interacts with enzymes, proteins, and other biomolecules, aiding in the synthesis of amino acids, peptides, and nucleic acids .
Cellular Effects
Potassium 3-trifluoroboratopropionate methyl ester influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions and other biomolecules can lead to changes in cellular activities, including the regulation of metabolic pathways and the modulation of enzyme activities . These effects can vary depending on the type of cells and the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of Potassium 3-trifluoroboratopropionate methyl ester involves its ability to form complexes with metal ions and other molecules. This interaction facilitates diverse chemical transformations and influences enzyme activities . The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. Additionally, it can induce changes in gene expression, leading to alterations in cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium 3-trifluoroboratopropionate methyl ester can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular activities and metabolic pathways, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Potassium 3-trifluoroboratopropionate methyl ester vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular functions and metabolic pathways. At high doses, it can lead to toxic or adverse effects, including disruptions in cellular activities and metabolic processes . Threshold effects have been observed in studies, indicating that the compound’s impact on cellular functions is dose-dependent.
Metabolic Pathways
Potassium 3-trifluoroboratopropionate methyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s ability to form complexes with metal ions and other molecules plays a crucial role in its involvement in metabolic pathways. These interactions can lead to changes in enzyme activities and the regulation of metabolic processes.
Transport and Distribution
The transport and distribution of Potassium 3-trifluoroboratopropionate methyl ester within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation in specific cellular compartments can affect its activity and function. Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects.
Subcellular Localization
Potassium 3-trifluoroboratopropionate methyl ester exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its interactions with biomolecules and its involvement in biochemical reactions. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and its effects on cellular functions.
Propiedades
IUPAC Name |
potassium;trifluoro-(3-methoxy-3-oxopropyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3O2.K/c1-10-4(9)2-3-5(6,7)8;/h2-3H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWJZDRICBCMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674901 | |
| Record name | Potassium trifluoro(3-methoxy-3-oxopropyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023357-63-2 | |
| Record name | Potassium trifluoro(3-methoxy-3-oxopropyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | potassium trifluoro(3-methoxy-3-oxopropyl)boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1487450.png)
![tert-Butyl 9-amino-4-oxo-2,5-diazatricyclo[4.2.1.0~3,7~]nonane-2-carboxylate](/img/structure/B1487451.png)
![4-[7,9-Dimethoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1487452.png)
![7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487453.png)



![2-Chloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1487459.png)
![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1487460.png)



![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1487469.png)

